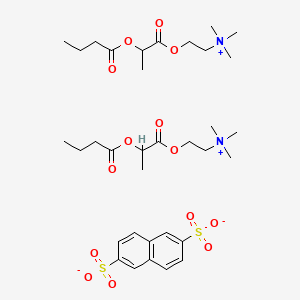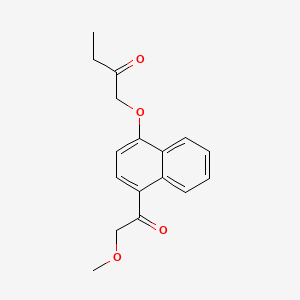
1'-Acetonaphthone, 2-methoxy-4'-(2-oxobutoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- is a chemical compound known for its unique structure and properties It is a derivative of acetonaphthone, featuring additional methoxy and oxobutoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- typically involves the reaction of 2’-hydroxy-1’-acetonaphthone with potassium carbonate and methyl iodide in acetone. The mixture is heated at 50°C for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reaction conditions as the laboratory synthesis, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and oxobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A wide range of substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1’-Acetonaphthone, 2-methoxy-4’-(2-oxobutoxy)- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify biological molecules, potentially leading to therapeutic effects. Specific molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyacetophenone: Similar in structure but lacks the naphthalene ring.
1-Acetylnaphthalene: Similar core structure but lacks the methoxy and oxobutoxy groups.
Uniqueness: The presence of both methoxy and oxobutoxy groups differentiates it from other similar compounds and enhances its reactivity and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
73622-75-0 |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
1-[4-(2-methoxyacetyl)naphthalen-1-yl]oxybutan-2-one |
InChI |
InChI=1S/C17H18O4/c1-3-12(18)10-21-17-9-8-14(16(19)11-20-2)13-6-4-5-7-15(13)17/h4-9H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
MJJQPGOSAXWINC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


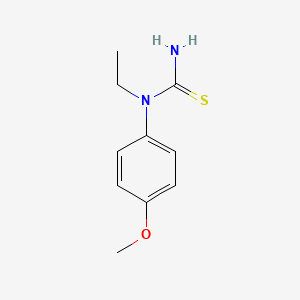
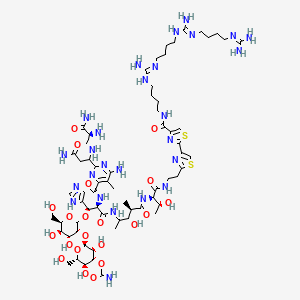

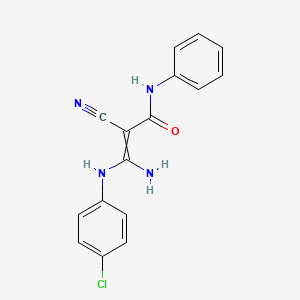
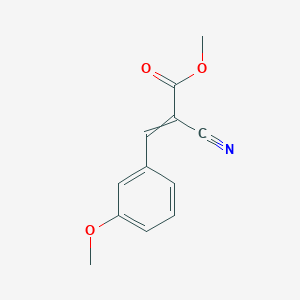
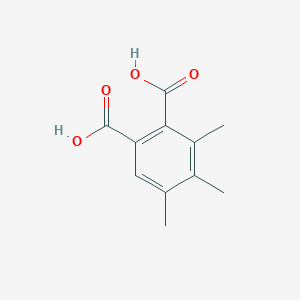
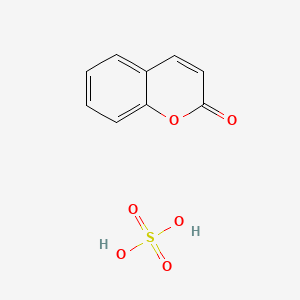

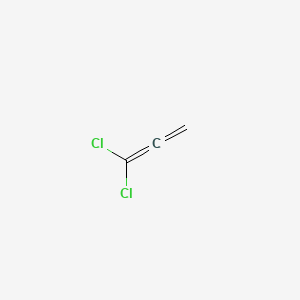
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
